molecular formula C14H10N4S B3082558 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine CAS No. 1129406-48-9

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine

Cat. No. B3082558
CAS RN: 1129406-48-9
M. Wt: 266.32 g/mol
InChI Key: MKEAXBHVTPXOJL-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine is a compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is a heterocyclic molecule that contains a benzimidazole ring and a thienopyridine ring. The compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biological effects.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine has been investigated to understand how it exerts its biological effects. The compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, the compound has been shown to scavenge free radicals, which could contribute to its antioxidant activity.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine has been studied for its biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to reduce the production of certain inflammatory cytokines, which could contribute to its anti-inflammatory activity. The compound has also been shown to reduce oxidative stress, which could contribute to its antioxidant activity.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to exhibit potent biological activity. Additionally, the compound has low toxicity, which makes it a suitable candidate for further investigation. However, the compound has some limitations, such as its poor solubility in water, which could make it challenging to use in certain experiments.

Future Directions

There are several future directions for the investigation of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine. One potential direction is to investigate the compound's activity against different types of cancer cells. Additionally, the compound could be further studied for its anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. Further investigation of the compound's mechanism of action could also provide insight into its biological effects. Finally, the compound's pharmacokinetic properties could be studied to determine its potential for use as a therapeutic agent.
In conclusion, 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine is a compound that has shown promising results in scientific research for its potential pharmacological applications. The compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biological effects. The compound has been shown to exhibit potent anticancer, anti-inflammatory, and antioxidant activity, and it has several advantages for lab experiments. Further investigation of the compound's potential as a therapeutic agent could provide new insights into its biological effects and potential applications.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine has been studied for its potential pharmacological applications. The compound has been investigated for its anticancer activity, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, the compound has been studied for its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c15-11-8-4-3-7-16-14(8)19-12(11)13-17-9-5-1-2-6-10(9)18-13/h1-7H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEAXBHVTPXOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C4=C(S3)N=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 2
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 4
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 5
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 6
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine

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